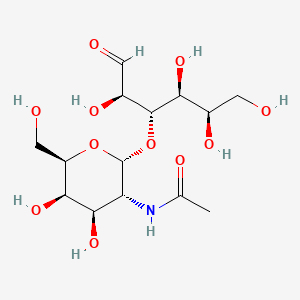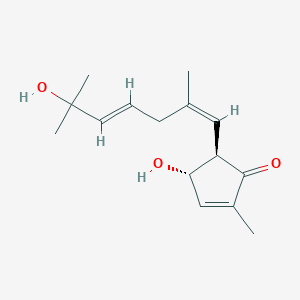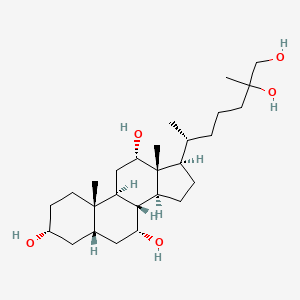
5beta-Cholestane-3alpha,7alpha,12alpha,25,26-pentol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
, also known as 5 beta-bufol, belongs to the class of organic compounds known as pentahydroxy bile acids, alcohols and derivatives. These are bile acids, alcohols or derivatives bearing five hydroxyl groups. Thus, is considered to be a bile acid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule. has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, is primarily located in the membrane (predicted from logP) and cytoplasm.
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Improved Synthesis Techniques : Research has developed enhanced synthesis methods for compounds like 5beta-cholestane-3alpha, 7alpha, 12alpha, 25-tetrol and its pentol variant, which are crucial for studying cholic acid biosynthesis pathways. These methods offer higher yields and avoid contamination with 5beta-cholestane-3alpha, 7alpha, 12alpha, 25, 26-pentol, which is significant for accurate in vivo and in vitro studies (Dayal et al., 1976).
Role in Bile Acid Biosynthesis
- Cholic Acid Biosynthesis Pathway : The conversion of 5beta-cholestane-3alpha,7alpha,12alpha,25-tetrol into its pentol form by liver microsomes is a critical step in the cholic acid biosynthesis pathway. This process involves side-chain hydroxylation, which is essential for producing key bile acid intermediates in humans and rats (Cheng et al., 1977).
- Hydroxylation and Stereoselectivity : The enzymatic hydroxylation involved in converting tetrol into pentol demonstrates the stereospecificity and importance of microsomal enzymes in the biosynthesis of cholic acid. This pathway highlights the critical role of 5beta-cholestane-3alpha,7alpha,12alpha,24beta,25-pentol as an intermediate in bile acid synthesis (Shefer et al., 1976).
Metabolic Implications
- Cerebrotendinous Xanthomatosis (CTX) : Studies on the bile and feces of patients with CTX have identified the presence of pentahydroxy bile alcohols, including 5beta-cholestane-3alpha, 7alpha, 12alpha, 24xi, 25-pentol. Understanding the structure and biosynthesis of these compounds in CTX patients sheds light on the metabolic anomalies associated with this disorder and offers insights into potential therapeutic targets (Shefer et al., 1975).
Propiedades
Número CAS |
6127-75-9 |
|---|---|
Nombre del producto |
5beta-Cholestane-3alpha,7alpha,12alpha,25,26-pentol |
Fórmula molecular |
C27H48O5 |
Peso molecular |
452.7 g/mol |
Nombre IUPAC |
(3R,5S,7R,8R,9S,10S,12S,13R,14S,17R)-17-[(2R)-6,7-dihydroxy-6-methylheptan-2-yl]-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,7,12-triol |
InChI |
InChI=1S/C27H48O5/c1-16(6-5-10-25(2,32)15-28)19-7-8-20-24-21(14-23(31)27(19,20)4)26(3)11-9-18(29)12-17(26)13-22(24)30/h16-24,28-32H,5-15H2,1-4H3/t16-,17+,18-,19-,20+,21+,22-,23+,24+,25?,26+,27-/m1/s1 |
Clave InChI |
XZDHXPDYLPEFQI-FIMPYCPFSA-N |
SMILES isomérico |
C[C@H](CCCC(C)(CO)O)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C |
SMILES |
CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
SMILES canónico |
CC(CCCC(C)(CO)O)C1CCC2C1(C(CC3C2C(CC4C3(CCC(C4)O)C)O)O)C |
Otros números CAS |
6127-75-9 |
Descripción física |
Solid |
Sinónimos |
5 beta-bufol 5beta-cholestane-3alpha,7alpha,12alpha,25,26-pentol cholestane-3,7,12,25,26-pentol |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



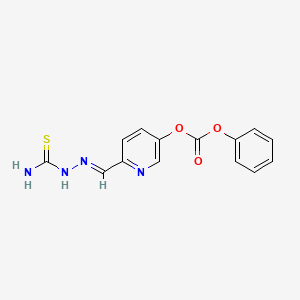
![8-Azabicyclo[3.2.1]octane-2-carboxylic acid, 3-(benzoyloxy)-8-methyl-, [1R-(exo,exo)]-](/img/structure/B1242632.png)
![N-[(3S,9Z,15S,21Z,27S,33Z)-15,27-Diacetamido-10,22,34-trimethyl-7,19,31-trioxido-2,8,14,20,26,32-hexaoxo-1,13,25-trioxa-7,19,31-triazacyclohexatriaconta-9,21,33-trien-3-yl]acetamide;iron(3+)](/img/structure/B1242633.png)
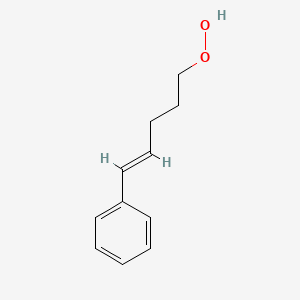
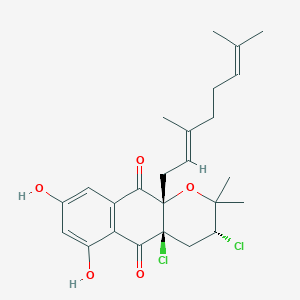
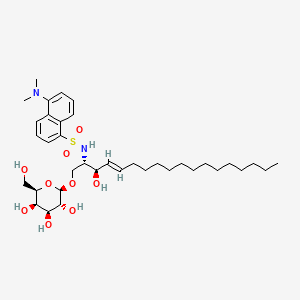
![4-hydroxy-6-[2-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]propyl]-4-methyldioxan-3-one](/img/structure/B1242638.png)
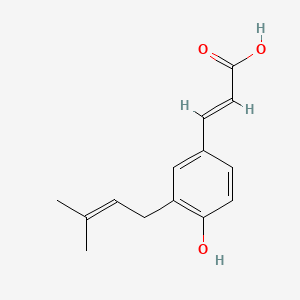
![(2R,3R,4R)-4-hydroxy-3-[(E)-4-hydroxy-4-methyloct-1-enyl]-2-(8-hydroxy-7-oxooctyl)cyclopentan-1-one](/img/structure/B1242645.png)
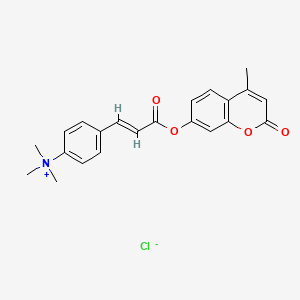
![4,7,14,16,20-Pentahydroxy-15-[(2-methylbutanoyl)oxy]-4,9-epoxycevan-3-yl 2-hydroxy-2-methylbutanoate](/img/structure/B1242647.png)
![(1R,4S,8S)-1,3,3,8-Tetramethyl-2-oxatricyclo[6.3.1.04,12]dodecane](/img/structure/B1242648.png)
